Technical Guide: Tert-butyl N-(3-bromocyclobutyl)carbamate
Technical Guide: Tert-butyl N-(3-bromocyclobutyl)carbamate
This guide provides a comprehensive technical analysis of Tert-butyl N-(3-bromocyclobutyl)carbamate , a critical building block in modern medicinal chemistry used for scaffold rigidification and bioisosteric replacement.
CAS: 1936399-47-1 | Formula: C₉H₁₆BrNO₂ | Mol. Weight: 250.13 g/mol
Executive Summary
Tert-butyl N-(3-bromocyclobutyl)carbamate is a bifunctional aliphatic scaffold featuring a Boc-protected primary amine and a secondary alkyl bromide on a cyclobutane ring. It serves as a strategic intermediate in drug discovery, primarily for introducing the 1,3-disubstituted cyclobutyl motif . This motif is highly valued as a bioisostere for phenyl rings or 1,4-cyclohexyl groups, offering improved metabolic stability and precise vector orientation of substituents while reducing lipophilicity (LogP).
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Data |
| IUPAC Name | tert-butyl (3-bromocyclobutyl)carbamate |
| CAS Number | 1936399-47-1 |
| Molecular Formula | C₉H₁₆BrNO₂ |
| Molecular Weight | 250.13 g/mol |
| Physical State | White to off-white solid (low melting point) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| Predicted LogP | ~2.3 (varies by isomer) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Stereochemical Analysis: The Cis vs. Trans Paradigm
The 1,3-disubstituted cyclobutane ring exists as two geometric isomers: cis and trans. Understanding and controlling this stereochemistry is the single most critical factor in working with this compound.
Conformational Dynamics
Cyclobutane is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.
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1,3-Cis Isomer: Both substituents (Boc-amino and Bromo) can adopt a pseudo-diequatorial orientation. This is generally the thermodynamically preferred conformation, minimizing transannular steric interactions.
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1,3-Trans Isomer: Necessitates one substituent in a pseudo-axial position and the other in a pseudo-equatorial position. This isomer is often higher in energy and displays distinct NMR shifts compared to the cis form.
Separation & Identification
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TLC/Column Chromatography: The isomers typically have different R_f values due to changes in dipole moment. The cis isomer (more polar due to aligned dipoles) often elutes later than the trans isomer on silica gel, though this depends on the specific solvent system.
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NMR Distinction: In ¹H NMR, the methine proton (CH-Br) in the cis isomer typically appears as a quintet, whereas the trans isomer often shows a more complex multiplet due to different coupling constants with the adjacent methylene protons.
Synthesis Protocol: The Inversion Strategy
The most robust synthetic route relies on the Appel Reaction applied to the corresponding alcohol. This method is preferred over radical halogenation because it offers stereochemical control via Walden inversion .
Reaction Logic
To synthesize the trans-bromide (often the desired kinetic target for subsequent SN2 substitutions), one must start with the thermodynamically stable cis-alcohol.
Pathway: cis-3-Aminocyclobutanol
Step-by-Step Methodology
Step 1: Boc Protection[1][2]
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Reagents: 3-aminocyclobutanol (HCl salt), Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N).
-
Solvent: Dichloromethane (DCM) or THF/Water.
-
Protocol:
-
Suspend 3-aminocyclobutanol HCl in DCM at 0°C.
-
Add Et₃N (2.2 equiv) followed by Boc₂O (1.1 equiv).
-
Stir at RT for 12 hours.
-
Workup: Wash with 1M HCl (to remove unreacted amine), then Brine. Dry over Na₂SO₄.
-
Outcome: tert-butyl (3-hydroxycyclobutyl)carbamate.
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Step 2: Appel Bromination (Stereoinversion)
-
Reagents: Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄).
-
Solvent: Anhydrous DCM (Critical: Must be dry).
-
Protocol:
-
Dissolve tert-butyl (3-hydroxycyclobutyl)carbamate (1.0 equiv) and CBr₄ (1.5 equiv) in anhydrous DCM at 0°C.
-
Slowly add PPh₃ (1.5 equiv) dissolved in DCM dropwise. Exothermic reaction—control temperature.
-
Allow to warm to RT and stir for 4–16 hours.
-
Quench: Add saturated NaHCO₃ solution.
-
Purification: The byproduct is Triphenylphosphine oxide (TPPO), which is difficult to remove. Use precipitation with hexanes (TPPO precipitates) followed by flash column chromatography (Hexanes/EtOAc gradient).
-
Mechanistic Note: The reaction proceeds via an oxyphosphonium intermediate.[3] The bromide ion attacks from the back face, inverting the stereocenter (e.g., cis-OH becomes trans-Br).
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Synthesis & Isomerism Workflow Diagram
Figure 1: Synthetic pathway highlighting the stereochemical inversion during the bromination step.
Reactivity & Applications
The utility of Tert-butyl N-(3-bromocyclobutyl)carbamate lies in its ability to undergo substitution reactions, albeit with specific constraints due to ring strain.
Nucleophilic Substitution (SN2)
While secondary halides on cyclobutanes are generally sluggish in SN2 reactions due to steric hindrance and ring strain (I-strain), the trans-bromide is more reactive than the cis-bromide towards nucleophiles.
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Application: Displacement with azides (NaN₃), thiols, or phenoxides to generate diverse 1,3-disubstituted libraries.
Radical Cross-Coupling
Traditional Pd-catalyzed cross-coupling (Suzuki/Buchwald) is difficult with secondary alkyl halides involving β-hydride elimination risks.
-
Modern Approach: Nickel-catalyzed reductive cross-coupling (photoredox or metallic reducing agents) is the preferred method to couple this bromide with aryl halides, preserving the cyclobutane integrity.
Deprotection
The Boc group is removed under standard acidic conditions (TFA/DCM or HCl/Dioxane) to yield the 3-bromocyclobutylamine salt, which can be further functionalized at the nitrogen.
Handling & Safety (GHS)
Signal Word: Warning
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4] |
| STOT-SE | H335 | May cause respiratory irritation.[4] |
Precautions:
-
Handle in a fume hood to avoid inhalation of dust/vapors.
-
Wear nitrile gloves and safety glasses.
-
Instability: Alkyl bromides can degrade over time, releasing HBr which turns the solid brown/yellow. Store in the dark under inert gas at 4°C.
References
-
PubChem. Tert-butyl N-(3-bromocyclobutyl)carbamate Compound Summary. National Library of Medicine. Link
- Appel, R.Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 1975. (Foundational mechanism for alcohol-to-halide conversion).
-
Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis.[2] 4th Edition, Wiley, 2006. (Standard protocol for Boc protection/deprotection).
-
Sigma-Aldrich. Safety Data Sheet: Tert-butyl (3-bromocyclobutyl)carbamate.[5]Link
-
BenchChem. Tert-Butyl (3-aminopropyl)carbamate and related cyclobutyl analogs synthesis.Link
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Appel Reaction [organic-chemistry.org]
- 4. cis-3-(Boc-Aminomethyl)cyclobutylamine | C10H20N2O2 | CID 66005791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl (3-bromocyclobutyl)carbamate | 1936399-47-1 [sigmaaldrich.com]
